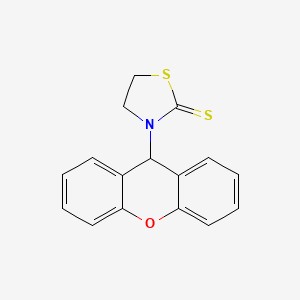

![molecular formula C16H14ClNO2S B5570356 N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of chemicals known as acetamides, which are characterized by an acetyl group attached to a nitrogen atom. Acetamides have diverse applications in chemistry and pharmacology due to their varied biological activities and chemical properties.

Synthesis Analysis

Synthesis of related compounds typically involves reactions under specific conditions to introduce the desired functional groups into the molecule. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide showcases a reaction involving 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the solvent (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of acetamides is crucial for their chemical behavior. Studies on similar compounds have revealed that molecules can exhibit different conformations and intermolecular interactions. For example, the crystal structure of some acetamides demonstrates hydrogen bonding and π-interactions, contributing to their stability and reactivity (B. Gowda et al., 2007).

Chemical Reactions and Properties

Acetamides participate in various chemical reactions, reflecting their versatile chemical properties. Their reactivity can be attributed to the presence of the acetamide group, which can undergo nucleophilic substitution reactions, hydrolysis, and more. The synthesis processes often involve reactions that yield acetamide derivatives with significant biological activities (K. Ramalingam et al., 2019).

Scientific Research Applications

Antibacterial and Antimicrobial Activity

- Several derivatives, including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and others, have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, showing moderate to good activity (Desai, Shah, Bhavsar, & Saxena, 2008).

- Another study synthesized novel thiazolidinone and acetidinone derivatives, which were screened for antimicrobial activity against various micro-organisms (Mistry, Desai, & Intwala, 2009).

Anti-Inflammatory and Analgesic Activities

- Research on 2-(substituted phenoxy) Acetamide Derivatives revealed potential as anticancer, anti-inflammatory, and analgesic agents. Among the compounds tested, one specifically exhibited notable anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).

Pharmacokinetics and Drug Metabolism

- A study on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes found important insights into their metabolic activation pathway, which might be relevant for similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Photocatalytic Oxidation

- Research investigating photocatalytic oxidation of 2,4-dichlorophenol by CdS in the presence and absence of thioacetamide offered insights into the photocatalytic oxidation pathways, which could be relevant for similar compounds (Tang & Huang, 1995).

Antiviral Effects

- A novel anilidoquinoline derivative related to N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects (Ghosh et al., 2008).

properties

IUPAC Name |

N-(2-chlorophenyl)-2-phenacylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2S/c17-13-8-4-5-9-14(13)18-16(20)11-21-10-15(19)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZVVLBNAWTVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSCC(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methoxybenzoate](/img/structure/B5570279.png)

![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)

![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)

![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)